PAz-PC belongs to the class of phospholipids, specifically phosphatidylcholines. Phosphatidylcholines are vital components of cell membranes, contributing to membrane fluidity and functionality. The compound is derived from natural sources and can also be synthesized in the laboratory for research purposes. Its classification falls under oxidized phospholipids, which are known for their roles in cellular signaling and membrane dynamics .
The synthesis of PAz-PC can be achieved through various methods, primarily involving enzymatic or chemical pathways. A common approach involves the condensation of choline with diacylglycerol derivatives, particularly those containing azelaoyl chains. This process can be facilitated by specific enzymes that catalyze the formation of phosphatidylcholine from its precursors.
The molecular structure of PAz-PC consists of a glycerol backbone esterified with one palmitoyl fatty acid and one azelaoyl fatty acid at the sn-1 and sn-2 positions, respectively. The phosphate group is linked to a choline moiety at the sn-3 position.
PAz-PC participates in several chemical reactions that are crucial for its functionality within biological systems. These reactions include:
The oxidative stability of PAz-PC makes it an interesting subject for studying lipid peroxidation processes, particularly in relation to cellular stress responses and membrane integrity.
The mechanism of action for PAz-PC involves its integration into cellular membranes where it influences membrane dynamics and fluidity. It acts as a substrate for various enzymes involved in lipid metabolism and signaling.
Research indicates that PAz-PC may modulate membrane properties that affect protein interactions and cellular signaling pathways. Its oxidized forms are particularly relevant in studies related to inflammation and neurodegenerative diseases .
Relevant analyses have shown that PAz-PC maintains its structural integrity under various experimental conditions, making it suitable for diverse applications in lipid research .
PAz-PC has numerous scientific applications, including:
PAz-PC (1-Palmitoyl-2-azelaoyl-sn-glycerophosphocholine) is a truncated oxidized phospholipid prominently detected in human atherosclerotic plaques and oxidized low-density lipoprotein (LDL). This compound forms through non-enzymatic oxidation of polyunsaturated fatty acids in phospholipids, particularly targeting the sn-2 position to generate the azelaoyl (nonanedioic acid) moiety [1] [9]. PAz-PC accumulates within the necrotic core of advanced atherosclerotic lesions, where it exerts direct cytotoxic effects at low micromolar concentrations (1-5 μM) [9]. Experimental studies demonstrate that PAz-PC rapidly internalizes into cells and associates with mitochondria, triggering mitochondrial permeability transition pore opening, swelling, and cytochrome c release—the pivotal initiating event in the intrinsic apoptotic pathway [9]. This mitochondrial targeting establishes PAz-PC as a more potent apoptogenic agent than diacyl-oxidized phospholipids, with approximately twice the efficacy [9].
The atherogenicity of PAz-PC extends beyond cytotoxicity. It enhances LDL retention in the arterial intima by increasing the binding affinity of apolipoprotein B100 to arterial proteoglycans through structural modifications [1]. This facilitates subendothelial accumulation of LDL, creating a nidus for further oxidation and macrophage foam cell formation. Clinical evidence from ST-segment Elevation Myocardial Infarction patients reveals elevated circulating levels of fragmented oxidized phosphatidylcholines, including PAz-PC structural analogs, during ischemic and early reperfusion phases [5]. Importantly, plasma concentrations of these oxidized phospholipids correlate significantly with peak creatine kinase levels—a biomarker of myocardial tissue injury—highlighting their contribution to ischemic damage [5].
Table 1: Atherogenic Mechanisms of PAz-PC in Cardiovascular Pathology
Mechanism | Experimental Evidence | Pathophysiological Consequence |
---|---|---|
Mitochondrial cytotoxicity | Cytochrome c release, caspase-9/3 activation at 1-5 μM concentrations [9] | Apoptosis of endothelial cells and vascular smooth muscle cells |
Enhanced LDL retention | Increased binding affinity to proteoglycans via apoB100 modification [1] | Subendothelial LDL accumulation and localized oxidation |
Foam cell promotion | CD36-mediated uptake in macrophages (shared mechanism with oxPCCD36) [7] | Intracellular lipid accumulation and atheroma expansion |
Association with plaque severity | Higher concentrations in advanced human lesions compared to early fatty streaks [1] | Necrotic core expansion and plaque destabilization |
PAz-PC functions as a damage-associated molecular pattern that activates multiple pattern-recognition receptors on immune cells, initiating pro-inflammatory cascades. Although PAz-PC itself is less characterized than structurally related oxidized phospholipids like POVPC (1-palmitoyl-2-5-oxovaleroyl-sn-glycero-3-phosphocholine) and PGPC (1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine), its sn-2 azelaoyl moiety shares critical structural features with known Toll-like receptor agonists [3] [7]. The carboxylated terminus and hydrophobic alkyl chain enable PAz-PC to engage Toll-like receptor 4 and cluster of differentiation 36 receptor complexes on macrophages and dendritic cells [7]. This receptor binding initiates downstream signaling through nuclear factor kappa B and activator protein 1 transcription factors, driving expression of pro-inflammatory cytokines including interleukin-1β, interleukin-6, interleukin-8, and tumor necrosis factor alpha [3].
Macrophages exposed to PAz-PC undergo phenotypic polarization toward a unique "Mox" (oxidized phospholipid-induced macrophage) state distinct from classical M1 or alternative M2 activation [7]. Transcriptomic profiling reveals this phenotype features upregulated expression of heme oxygenase-1 and other antioxidant enzymes alongside pro-inflammatory mediators—a paradoxical response reflecting cellular adaptation to oxidative stress [7]. Importantly, PAz-PC synergizes with bacterial pathogens to amplify inflammation, particularly in aging organisms where baseline oxidized phospholipid levels are elevated. Experimental models demonstrate that aged mice exhibit exaggerated inflammatory gene activation in lung tissue when exposed to heat-killed Staphylococcus aureus combined with PAz-PC compared to either stimulus alone [2]. This synergism involves cluster of differentiation 36 receptor-dependent signaling, as genetic ablation or pharmacological inhibition of this receptor attenuates cytokine production [2].
Figure 1: Molecular Structure of PAz-PC Highlighting Pro-Inflammatory Domains
O O|| ||Palmitoyl-O-CH₂ O=C-(CH₂)₇-C=O| |CH OH| |O-P-O-CH₂CH₂N⁺(CH₃)₃|O⁻
Key: 1. sn-1 palmitoyl chain (hydrophobic anchor for membrane incorporation) • 2. sn-2 azelaoyl group (reactive carboxylates enable receptor binding) • 3. Phosphocholine headgroup (recognized by scavenger receptors)
PAz-PC disrupts endothelial barrier integrity through multiple interrelated mechanisms involving cytoskeletal reorganization, junctional protein modification, and oxidative stress induction. In vitro studies using endothelial cell monolayers demonstrate that PAz-PC compromises barrier function by inducing actin stress fiber formation and phosphorylation of myosin light chain, leading to endothelial contraction and intercellular gap formation [4]. These morphological changes correlate with diminished membrane localization of vascular endothelial cadherin—a critical adherens junction protein responsible for maintaining endothelial cohesion [4]. The disruption of vascular endothelial cadherin complexes permits paracellular leakage of plasma constituents into the subendothelial space, a hallmark of endothelial dysfunction in atherosclerosis and acute inflammation [4].
The barrier-disruptive effects of PAz-PC exhibit age-dependent augmentation. Precisely cut lung slices and lung endothelial cells isolated from aged mice (18-24 months) show significantly greater permeability responses to PAz-PC compared to those from young mice (2-4 months) [2]. This vulnerability correlates with elevated baseline levels of truncated oxidized phospholipids in aged organisms and diminished resilience to oxidative challenges. Mechanistically, PAz-PC-induced hyperpermeability involves reactive oxygen species generation that oxidatively inactivates key antioxidant enzymes including manganese superoxide dismutase and glutathione peroxidase [8]. The resulting oxidative stress amplifies nuclear factor kappa B signaling, creating a pathogenic feedback loop that sustains vascular leakage [8]. Intravital microscopy studies further confirm that intravenous administration of PAz-PC increases microvascular permeability in multiple vascular beds, with effects persisting longer in aged animals [2].
Table 2: Effects of PAz-PC on Endothelial Function
Functional Domain | PAz-PC Effect | Molecular Mechanism |
---|---|---|
Barrier integrity | Increased hydraulic conductivity and solute leakage [2] | Actin polymerization, myosin light chain phosphorylation |
Junctional complexes | Disassembly of vascular endothelial cadherin adherens junctions [4] | Tyrosine phosphorylation of vascular endothelial cadherin |
Adhesion molecule expression | Upregulation of vascular cell adhesion molecule-1, intercellular adhesion molecule-1 [4] | Nuclear factor kappa B-dependent transcription |
Leukocyte adhesion | Enhanced monocyte binding to endothelium [4] | Chemokine (C-C motif) ligand 2 release |
Oxidative stress | Depletion of nitric oxide, increased superoxide production [8] | Nicotinamide adenine dinucleotide phosphate oxidase activation, manganese superoxide dismutase inactivation |
PAz-PC contributes to neuronal injury through its capacity to penetrate the blood-brain barrier and amplify oxidative stress within the central nervous system. While direct evidence of PAz-PC detection in human brain tissue remains limited, structurally analogous oxidized phosphatidylcholines accumulate in neurodegenerative conditions including Alzheimer disease, Parkinson disease, and amyotrophic lateral sclerosis [8] [10]. The azelaoyl moiety of PAz-PC contains reactive carbonyl groups that generate protein adducts through Michael addition with lysine residues in neuronal proteins, impairing their function [8]. This modification is particularly detrimental to mitochondrial proteins, as evidenced by studies showing that oxidized phospholipids compromise electron transport chain complexes I and III, increasing superoxide production and establishing a vicious cycle of oxidative damage [10].
PAz-PC exacerbates mitochondrial dysfunction in neurons by inducing permeability transition pore opening and depolarization of the inner mitochondrial membrane [10]. This disrupts adenosine triphosphate synthesis and increases reactive oxygen species leakage into the cytosol. The resulting oxidative stress activates microglial nicotinamide adenine dinucleotide phosphate oxidases, further amplifying reactive oxygen species production and establishing a neuroinflammatory milieu [10]. Additionally, PAz-PC interferes with endogenous antioxidant defenses by promoting epigenetic silencing of the manganese superoxide dismutase gene through hypermethylation of its promoter region [10]. Manganese superoxide dismutase is the principal mitochondrial antioxidant enzyme responsible for detoxifying superoxide radicals; its downregulation renders neurons increasingly vulnerable to oxidative insults [8] [10].
Experimental models demonstrate that oxidized phospholipids, including PAz-PC analogs, promote amyloid-beta oligomerization and tau hyperphosphorylation—hallmark features of Alzheimer disease pathogenesis [8]. This occurs through several mechanisms: (1) redox activation of β-secretase and γ-secretase complexes that process amyloid precursor protein; (2) impairment of amyloid-beta clearance pathways in glial cells; and (3) direct oxidative modification of tau that enhances its aggregation propensity [8]. The convergence of PAz-PC-induced oxidative stress with protein misfolding pathways establishes this oxidized phospholipid as a potential amplifier of neurodegeneration.
PAz-PC contributes to metabolic dysregulation by interfering with insulin signaling pathways in insulin-responsive tissues. In vitro studies demonstrate that oxidized phosphatidylcholines inhibit insulin-stimulated glucose uptake in adipocytes and myotubes through phosphorylation-dependent inactivation of insulin receptor substrate-1 [4]. This occurs via activation of stress kinases including c-Jun N-terminal kinase and inhibitor of nuclear factor kappa B kinase, which phosphorylate insulin receptor substrate-1 at inhibitory serine residues, targeting it for proteasomal degradation [4]. The resulting impairment in phosphatidylinositol 3-kinase/protein kinase B signaling blunts translocation of glucose transporter type 4 vesicles to the plasma membrane, manifesting as insulin resistance [4].
The metabolic impact of PAz-PC extends to pancreatic β-cell dysfunction. Exposure of islet cells to oxidized phospholipids induces endoplasmic reticulum stress and mitochondrial apoptosis, reducing insulin secretory capacity [8]. This dual effect—impairing both insulin action and secretion—positions PAz-PC as a potential connector between dyslipidemia and glucose intolerance. Clinical observations reveal elevated circulating oxidized phospholipids in type 2 diabetes mellitus and metabolic syndrome, with levels correlating with homeostasis model assessment of insulin resistance indices [4]. Importantly, aging amplifies these metabolic derangements due to age-associated accumulation of truncated oxidized phospholipids like PAz-PC in plasma and tissues [2].
Animal models provide mechanistic insights into the obesity-PAz-PC connection. High-fat feeding increases hepatic and adipose tissue production of oxidized phospholipids through several pathways: (1) enhanced substrate availability from polyunsaturated fatty acids in membrane phospholipids; (2) upregulation of nicotinamide adenine dinucleotide phosphate oxidase enzymes that generate reactive oxygen species required for lipid peroxidation; and (3) downregulation of protective enzymes such as paraoxonase-1 that hydrolyze oxidized phospholipids [4]. This creates a pathogenic feedback loop where obesity generates more PAz-PC, which in turn worsens metabolic dysfunction, accelerating progression toward overt diabetes.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1